molecular formula C14H22N2 B8077015 2-(3,3-Dimethyl-2-phenylpyrrolidin-1-YL)ethan-1-amine

2-(3,3-Dimethyl-2-phenylpyrrolidin-1-YL)ethan-1-amine

Cat. No.: B8077015
M. Wt: 218.34 g/mol
InChI Key: JSKCWVUQXPFDAH-UHFFFAOYSA-N
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Description

2-(3,3-Dimethyl-2-phenylpyrrolidin-1-YL)ethan-1-amine is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a phenyl group and an ethan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Dimethyl-2-phenylpyrrolidin-1-YL)ethan-1-amine typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions. The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, followed by further functionalization to introduce the ethan-1-amine group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3,3-Dimethyl-2-phenylpyrrolidin-1-YL)ethan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding ketones or carboxylic acids, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(3,3-Dimethyl-2-phenylpyrrolidin-1-YL)ethan-1-amine may be used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets can provide insights into biological processes.

Medicine: In the medical field, this compound has potential applications in drug development. Its structural features may contribute to the design of new therapeutic agents with improved efficacy and reduced side effects.

Industry: In industry, this compound can be utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-(3,3-Dimethyl-2-phenylpyrrolidin-1-YL)ethan-1-amine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biological responses. The exact pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 3,3-Dimethyl-2-phenylpyrrolidine

  • 2-(2-Phenylpyrrolidin-1-YL)ethan-1-amine

  • 2-(3,3-Dimethylpyrrolidin-1-YL)ethan-1-amine

Uniqueness: 2-(3,3-Dimethyl-2-phenylpyrrolidin-1-YL)ethan-1-amine stands out due to its specific structural features, which include both the dimethyl and phenyl groups on the pyrrolidine ring. This combination of substituents can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(3,3-dimethyl-2-phenylpyrrolidin-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-14(2)8-10-16(11-9-15)13(14)12-6-4-3-5-7-12/h3-7,13H,8-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKCWVUQXPFDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1C2=CC=CC=C2)CCN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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